6-(azetidin-1-yl)-N-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(azetidin-1-yl)-N-methylpyrimidin-4-amine”, azetidinones can be synthesized through various methods. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Scientific Research Applications
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The compound plays a significant role in the synthesis of functionalized β-amino acid derivatives, which are crucial due to their biological relevance and impact in drug research. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely utilized for accessing either alicyclic β-amino acids or other densely functionalized derivatives. This synthetic approach is noted for its versatility, robustness, and efficiency, offering selective and stereocontrolled methodologies (Kiss et al., 2018).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) have been identified as effective means to degrade nitrogen-containing compounds, such as amino and azo compounds, which are resistant to conventional degradation processes. This research is pivotal in developing technologies to address the global concern of toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).
Synthesis of N-Heterocycles via Sulfinimines
The compound is also involved in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant in natural products and therapeutically applicable compounds, showcasing the compound's utility in creating diverse N-heterocyclic structures with potential biomedical applications (Philip et al., 2020).
Properties
IUPAC Name |
6-(azetidin-1-yl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-9-7-5-8(11-6-10-7)12-3-2-4-12/h5-6H,2-4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOXWSFKSOTBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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